1-Ethyl-4-piperidin-4-ylpiperazine CAS number and properties
1-Ethyl-4-piperidin-4-ylpiperazine CAS number and properties
[1]
CAS Number: 53612-27-2 Formula: C₁₁H₂₃N₃ Molecular Weight: 197.32 g/mol [1][]
Introduction: The "Solubilizing Linker"
1-Ethyl-4-(piperidin-4-yl)piperazine is a specialized heterocyclic diamine intermediate used extensively in medicinal chemistry.[1] Structurally, it consists of a piperazine ring N-alkylated with an ethyl group on one side and attached to the 4-position of a piperidine ring on the other.[1]
Its significance lies in its dual functionality:
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Pharmacophore Utility: The piperazine-piperidine motif is a privileged scaffold in G-Protein Coupled Receptor (GPCR) drug design, particularly for serotonergic (5-HT) and dopaminergic (D2/D3) ligands.[1]
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Physiochemical Modulation: In kinase inhibitor discovery, this moiety is frequently appended to hydrophobic aromatic cores to improve aqueous solubility and bioavailability due to the high fraction of sp³ carbons (Fsp³) and ionizable nitrogen centers.[1]
Chemical Identity & Physiochemical Properties[1][3]
This compound typically exists as a viscous liquid or low-melting solid in its free base form. It is highly basic due to the presence of three aliphatic nitrogen atoms.[1]
Table 1: Physiochemical Specifications[1]
| Property | Value | Notes |
| CAS Number (Free Base) | 53612-27-2 | Primary identifier for the core scaffold.[1] |
| CAS Number (HCl Salt) | 435341-92-7 | Common commercial form for stability.[1] |
| IUPAC Name | 1-Ethyl-4-(piperidin-4-yl)piperazine | Also: 1-Ethyl-4-(4-piperidinyl)piperazine.[1][][3] |
| SMILES | CCN1CCN(C2CCNCC2)CC1 | Defines the connectivity; Piperidine NH is free.[1] |
| Molecular Weight | 197.32 g/mol | -- |
| LogP (Predicted) | ~0.80 | Indicates moderate lipophilicity; good for BBB penetration.[1] |
| Boiling Point | ~280.9°C | At 760 mmHg (Predicted).[1][] |
| pKa (Predicted) | ~9.8 (Piperidine NH) | Highly basic; exists as cation at physiological pH.[1] |
| Appearance | Viscous oil or low-melting solid | Hygroscopic; absorbs CO₂ from air.[1] |
Synthetic Routes & Methodology
The synthesis of 1-Ethyl-4-(piperidin-4-yl)piperazine is a classic example of reductive amination , a preferred method in drug development for its mild conditions and high selectivity.[1]
Core Synthesis Protocol: Reductive Amination
Rationale: Direct alkylation of piperazine with 4-chloropiperidine is prone to polymerization and bis-alkylation.[1] Reductive amination using N-Boc-4-piperidone ensures regioselectivity.[1]
Step-by-Step Methodology
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Reagents:
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Substrate: tert-Butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone).[1]
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Amine: 1-Ethylpiperazine (1.1 equivalents).[1]
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Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.4 equivalents).[1]
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Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]
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Acid Catalyst: Acetic acid (1 equivalent) to activate the ketone.[1]
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Procedure:
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Imine Formation: Dissolve N-Boc-4-piperidone and 1-ethylpiperazine in DCE. Add acetic acid.[1] Stir at room temperature for 30–60 minutes to allow the carbinolamine/iminium species to form.
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Reduction: Add NaBH(OAc)₃ portion-wise. Note: STAB is preferred over NaBH₄ because it is less likely to reduce the ketone directly, favoring the imine.[1]
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Quench: After 12–16 hours, quench with saturated aqueous NaHCO₃.
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Extraction: Extract with DCM. The product (Boc-protected) is in the organic layer.[1]
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Deprotection (Boc Removal):
Visualization: Synthetic Pathway
The following diagram illustrates the reductive amination and deprotection workflow.
Figure 1: Step-wise synthesis via reductive amination of N-Boc-4-piperidone.
Analytical Characterization
Validating the identity of this molecule requires distinguishing the specific proton environments of the two heterocyclic rings.[1]
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¹H NMR (Chloroform-d):
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Piperidine Ring: The protons adjacent to the free secondary amine (positions 2 and 6) typically appear as multiplets around 2.6–3.1 ppm .[1] The methine proton at position 4 (linking to the piperazine) is often shielded, appearing upfield around 2.3–2.5 ppm .[1]
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Piperazine Ring: The 8 protons of the piperazine ring appear as two distinct multiplets (or broad singlets depending on conformation) typically between 2.4–2.7 ppm .[1]
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Ethyl Group: A classic triplet (methyl) at ~1.1 ppm and a quartet (methylene) at ~2.4 ppm .[1]
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Mass Spectrometry (ESI+):
Handling & Safety Protocols
As a secondary/tertiary polyamine, this compound presents specific hazards. It is not merely an irritant but can be corrosive to mucous membranes.[1]
Safety Data Profile
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GHS Classification: Skin Corr.[1][4][5][6] 1B (Causes severe skin burns and eye damage).[1]
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Storage: Store under inert gas (Nitrogen/Argon). The free base is hygroscopic and reacts with atmospheric CO₂ to form carbamates/carbonates.[1]
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Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.[1][6]
Workup Decision Tree
The following logic ensures safe isolation and purification of the free base versus the salt form.
Figure 2: Isolation logic for converting the crude deprotection mixture into usable forms.
Applications in Drug Discovery[8]
GPCR Ligand Design
The 1-ethyl-4-(piperidin-4-yl)piperazine moiety mimics the spatial arrangement of neurotransmitters like serotonin.[1]
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Mechanism: The basic nitrogen of the piperidine interacts with the conserved Aspartate residue (e.g., Asp3.[1]32) in the transmembrane binding pocket of aminergic GPCRs.[1]
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Example: It serves as a core scaffold for developing 5-HT1A agonists and D2/D3 antagonists , where the ethyl group provides steric bulk that can tune selectivity between receptor subtypes.[1]
Kinase Inhibitors (Solubilizing Tail)
In oncology, highly potent kinase inhibitors often suffer from poor solubility due to flat, aromatic structures.[1]
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Strategy: This moiety is attached to the "solvent-front" region of the inhibitor.[1] The piperidine NH can be coupled to the core scaffold via an amide or urea linkage.[1]
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Benefit: The solvent-exposed piperazine nitrogens remain protonated at physiological pH, drastically improving the LogD profile without interfering with the ATP-binding pocket.[1]
References
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National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 329789200, 1-Ethyl-4-piperidin-4-ylpiperazine. Retrieved from [Link]
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Montgomery, T. D., & Rawal, V. H. (2016).[1][7] A Palladium-Catalyzed Cyclization Reaction for the Modular Synthesis of Highly Substituted Piperazines. Organic Letters, 18(4), 740–743.[1] Retrieved from [Link][1]
